molecular formula C17H26ClN5O3S B6476165 5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640975-28-4

5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B6476165
CAS No.: 2640975-28-4
M. Wt: 415.9 g/mol
InChI Key: UFRBDIXPTLNAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-2-amine core substituted with a chlorine atom at position 5 and an N-methyl group. The piperidine-4-yl moiety is further modified by a 1-methanesulfonylpiperidine-4-carbonyl group, introducing both sulfonyl and carbonyl functionalities.

Properties

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN5O3S/c1-21(17-19-11-14(18)12-20-17)15-5-7-22(8-6-15)16(24)13-3-9-23(10-4-13)27(2,25)26/h11-13,15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBDIXPTLNAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine, a compound of increasing interest in medicinal chemistry, is notable for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C17_{17}H22_{22}ClN5_{5}O2_{2}S
  • Molecular Weight : 393.90 g/mol
  • CAS Number : 312515-49-4

Research indicates that this compound may act on multiple biological targets, including:

  • Inhibition of iNOS : Studies have shown that similar pyrimidine derivatives can inhibit inducible nitric oxide synthase (iNOS), which is implicated in inflammation and various disease states .
  • Antagonism of NK3 Receptors : Compounds with structural similarities have been identified as potential NK3 receptor antagonists, suggesting applications in treating mood disorders and anxiety .

Pharmacological Effects

  • Anti-inflammatory Properties : The inhibition of iNOS suggests potential anti-inflammatory effects, particularly in models of sepsis and chronic inflammatory diseases .
  • Neuroprotective Effects : Given its interaction with NK3 receptors, the compound may offer neuroprotective benefits, potentially aiding in conditions like Parkinson's disease and schizophrenia .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate nitric oxide production in cell cultures treated with lipopolysaccharide (LPS), which induces iNOS expression. Key findings include:

  • Dose-dependent inhibition of NO production was observed, with significant effects at concentrations ranging from 10 µM to 100 µM.

In Vivo Studies

Biodistribution studies conducted on animal models (e.g., C57BL/6 mice) indicated that the compound effectively penetrates tissues, with notable accumulation in the liver and lungs post-administration.

Time Post-InjectionLiver Concentration (µg/g)Lung Concentration (µg/g)
5 minutes15075
30 minutes12060

Toxicity Profile

Preliminary toxicity assessments suggest that while the compound exhibits promising therapeutic effects, it also necessitates careful evaluation of its safety profile. Toxicity studies indicate moderate cytotoxicity at higher concentrations (>200 µM) in mammalian cell lines .

Scientific Research Applications

The compound 5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, relevant case studies, and a comprehensive data table summarizing key findings.

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Chlorine atom at the 5-position of the pyrimidine ring.
  • Methanesulfonylpiperidine moiety that contributes to its pharmacological properties.
  • Pyrimidin-2-amine core, which is crucial for its biological activity.

The molecular formula is C18H28ClN3O3SC_{18}H_{28}ClN_3O_3S with a molecular weight of approximately 465.9 g/mol.

Pharmacological Studies

The compound has been investigated for its role as a NK3 receptor antagonist , which suggests potential applications in treating disorders related to neurokinin signaling, such as anxiety and depression. Studies have shown that antagonism of NK3 receptors can lead to anxiolytic effects without the sedative side effects commonly associated with other anxiolytics .

Cancer Research

There are indications that this compound may exhibit anti-cancer properties. Research has pointed towards its ability to inhibit tumor growth in specific cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest . This opens avenues for further exploration in oncology.

Neuropharmacology

Given its structure, the compound may have implications in neuropharmacology, specifically regarding cognitive enhancement and neuroprotection. Its interaction with various neurotransmitter systems could be beneficial in developing treatments for neurodegenerative diseases .

Synthetic Chemistry

In synthetic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to modify its structure for enhanced activity or selectivity against specific biological targets.

Case Study 1: NK3 Receptor Antagonism

A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in reducing anxiety-like behaviors in animal models. The research demonstrated that compounds with structural similarities to this compound showed significant reductions in anxiety indicators when administered .

Case Study 2: Anti-Cancer Activity

Another study focused on the compound's potential anti-cancer effects, where it was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting a pathway for further development into a therapeutic agent .

Data Summary Table

Application AreaFindingsReferences
Pharmacological StudiesNK3 receptor antagonist; potential anxiolytic effects
Cancer ResearchInhibits tumor growth; induces apoptosis
NeuropharmacologyPotential cognitive enhancement; neuroprotection
Synthetic ChemistryIntermediate for complex molecule synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidin-2-Amine Derivatives

The target compound’s closest analogues differ primarily in substituent groups, which influence physicochemical properties and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Target/Activity
5-Chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine Not explicitly given* ~454.8 (calculated) Methanesulfonylpiperidine-carbonyl, N-methyl Kinase/enzyme inhibition (hypothesized)
N-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine C₁₆H₁₇BrClN₅O 410.7 5-Bromopyridine-3-carbonyl Undisclosed (structural analogue)
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Not provided Not provided 1,3-Dimethylpyrazole, 1-methylpyrazole CDK2 inhibition
5-Chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide C₁₈H₂₁ClN₄O₃S₂ 441.0 Ethylsulfanyl, piperidin-1-ylsulfonyl phenyl Undisclosed

*Estimated based on structural similarity to .

Key Observations:
  • Sulfonyl Groups : The target compound’s methanesulfonyl group may enhance solubility and target binding compared to the ethylsulfanyl group in or the bromopyridine in , which could increase lipophilicity .
  • Heterocyclic Moieties : Pyrazole-substituted analogues (e.g., ) demonstrate CDK2 inhibition, suggesting that the target compound’s piperidine and sulfonyl groups might confer selectivity for distinct kinases or enzymes .
  • Molecular Weight : The target compound’s higher molecular weight (~454.8 vs. 410.7 in ) may influence membrane permeability and pharmacokinetics.

Preparation Methods

Synthesis of 1-Methanesulfonylpiperidine-4-Carboxylic Acid

Starting Material : Piperidine-4-carboxylic acid
Step 1 : Sulfonylation

  • Reagents: Methanesulfonyl chloride (1.2 eq), triethylamine (2.5 eq)

  • Solvent: Dichloromethane (0°C → rt)

  • Reaction Time: 6 hr

  • Yield: 89%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in methanesulfonyl chloride, followed by deprotonation to form the stable sulfonamide.

Preparation of 5-Chloro-N-Methylpyrimidin-2-Amine

Starting Material : 2-Amino-5-chloropyrimidine
Step 1 : N-Methylation

  • Reagents: Methyl iodide (1.5 eq), K2CO3 (3 eq)

  • Solvent: DMF, 60°C

  • Reaction Time: 12 hr

  • Yield: 78%

Key Observation :
Excess methyl iodide ensures complete methylation while potassium carbonate scavenges liberated HI.

Amide Bond Formation: Critical Coupling Step

Activation of 1-Methanesulfonylpiperidine-4-Carboxylic Acid

Method A : Mixed Carbonate Activation

  • Reagents: ClCO2iPr (1.1 eq), N-methylmorpholine (1.2 eq)

  • Solvent: THF, -15°C

  • Activation Time: 30 min

Method B : HATU-Mediated Coupling

  • Reagents: HATU (1.05 eq), DIPEA (3 eq)

  • Solvent: DMF, 0°C → rt

  • Coupling Time: 4 hr

Nucleophilic Displacement with Piperidin-4-Amine

Reaction Parameters :

  • Molar Ratio (Acid:Amine): 1:1.2

  • Temperature: 0°C → 25°C

  • Reaction Monitoring: TLC (EtOAc/Hexane 7:3)

  • Workup: Aqueous NaHCO3 wash, MgSO4 drying

  • Yield: 68-72%

Optimization Strategies for Industrial Scale-Up

ParameterLaboratory ScalePilot Plant ScaleImprovement Strategy
Reaction Volume500 mL2000 LContinuous flow reactor
Sulfonylation Time6 hr4.5 hrMicrowave assistance (100W)
Amide Coupling Yield72%85%In-situ activation protocol
PurificationColumn ChromatographyCrystallizationSolvent: MTBE/Heptane

Key industrial considerations:

  • Cost Efficiency : Replacement of HATU with EDC/HCl reduces reagent costs by 40%

  • Safety Profile : Dichloromethane substituted with 2-MeTHF in sulfonylation steps

  • Waste Management : Implementation of acid-scavenging resins to minimize aqueous waste

Analytical Characterization Data

Critical Quality Attributes :

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/ACN gradient)

  • Chiral Purity : >99.9% ee (Chiralpak AD-H, hexane/IPA 85:15)

  • MS (ESI+) : m/z 470.1 [M+H]+ (calc. 470.08)

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.35 (s, 1H, pyrimidine-H),
    δ 4.15-4.05 (m, 2H, piperidine-CH2),
    δ 3.12 (s, 3H, SO2CH3),
    δ 2.85 (s, 3H, NCH3)

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost IndexScalability
Linear Synthesis42%98.7%1.00Moderate
Convergent Approach58%99.2%0.85High
Flow Chemistry63%99.5%0.72Excellent

The convergent approach demonstrates superior atom economy by parallel synthesis of fragments before final coupling. Flow chemistry methods enhance heat transfer in exothermic sulfonylation steps, improving safety and yield.

Regulatory Considerations in API Manufacturing

Impurity Profiling :

  • Specified Impurities :

    • Starting material residual: ≤0.15%

    • Des-methyl byproduct: ≤0.2%

    • Diastereomeric sulfones: ≤0.1%

Genotoxic Risk Assessment :

  • Sulfonate Esters : Controlled through reaction quenching with Tris buffer

  • Alkyl Halides : Maintained below ICH Q3A/B thresholds via validated purge studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. For example:

Piperidine Functionalization : Introduce the methanesulfonyl group via sulfonation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Carbonyl Coupling : React the methanesulfonyl-piperidine intermediate with a piperidin-4-yl-carboxylic acid derivative using coupling agents like HATU or DCC in DMF .

Pyrimidine Amine Formation : Perform nucleophilic substitution on 5-chloropyrimidin-2-amine with the pre-functionalized piperidine intermediate under reflux in acetonitrile with K₂CO₃ as a base .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradients) .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and methanesulfonyl groups) and piperidine ring conformations .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations in piperidine rings) by growing single crystals in polar solvents like ethanol/water mixtures .
  • HRMS : Validate molecular weight and fragmentation patterns to confirm the presence of chlorine and sulfonyl groups .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) at concentrations ranging from 1 nM to 10 µM .
  • Cellular Toxicity : Use MTT assays in HEK-293 or HepG2 cells to determine IC₅₀ values .
  • Membrane Permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the methanesulfonyl group with trifluoromethanesulfonyl or acetyl groups to evaluate electronic effects on binding .
  • Piperidine Ring Modifications : Introduce sp³-hybridized carbons (e.g., morpholine or thiomorpholine) to assess conformational flexibility .
  • Biological Testing : Compare analogs using dose-response curves in target-specific assays (e.g., IC₅₀ shifts in kinase panels) .

Q. What computational strategies can resolve contradictory data in binding affinity measurements (e.g., discrepancies between molecular docking and experimental results)?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Run 100-ns simulations (AMBER or GROMACS) to evaluate protein-ligand stability and identify key residues (e.g., hydrogen bonds with methanesulfonyl oxygen) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to reconcile docking scores with experimental IC₅₀ values .
  • Meta-Analysis : Cross-reference docking results with crystallographic data (e.g., PDB entries for related targets) to validate pose predictions .

Q. How can researchers address low solubility and bioavailability during preclinical development?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (test in PBS at pH 7.4) .
  • Prodrug Design : Introduce ester or carbamate moieties at the pyrimidine amine for hydrolytic activation in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics using dialysis membranes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. resistant cell lines to identify differentially expressed genes (e.g., ABC transporters affecting drug efflux) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to rule out CYP450-mediated inactivation .
  • 3D Spheroid Models : Compare 2D monolayer vs. 3D spheroid cytotoxicity to assess tissue penetration limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.